

# A Technical Guide to the Solubility of Peonidin in DMSO, Methanol, and Water

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Compound of Interest		
Compound Name:	Peonidin	
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This guide provides a detailed overview of the solubility of **peonidin**, an O-methylated anthocyanidin, in three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. The information is tailored for researchers, scientists, and professionals in drug development who utilize **peonidin** in their work.

# **Quantitative Solubility Data**

**Peonidin**'s solubility is significantly influenced by the solvent's polarity and the pH of the medium. Due to its polyphenolic structure, it exhibits solubility in both organic solvents and, to a lesser extent, in aqueous solutions. The data presented below is for **peonidin** chloride, a common salt form of the compound.

Solvent	Form	Approximate Solubility
DMSO	Peonidin	~16 mg/mL[1]
Methanol	Peonidin (as alcohol)	~16 mg/mL[1]
Water	Peonidin	Highly Soluble[1][2][3]
Aqueous Buffers	Peonidin (chloride)	Sparingly soluble
DMF:PBS (pH 7.2) (1:9)	Peonidin (chloride)	~0.1 mg/mL

Note: The term "highly soluble" for water is qualitative. The solubility of anthocyanins like **peonidin** in aqueous media is critically dependent on pH. It is most stable and soluble in acidic



conditions (pH 1-3). In neutral or alkaline aqueous buffers, such as PBS (pH 7.2), its solubility is significantly lower, as demonstrated by the quantitative data.

# Experimental Protocol: Determination of Peonidin Solubility

This section outlines a generalized methodology for determining the solubility of **peonidin** in a given solvent, based on the common "shake-flask" or saturated solution method. This protocol is designed to be adapted for specific laboratory conditions and analytical equipment.

Objective: To quantify the maximum concentration of **peonidin** that can be dissolved in a specific solvent (DMSO, methanol, or water) at a defined temperature to achieve a saturated solution.

#### Materials:

- Peonidin (chloride, >97% purity)
- Solvent of interest (e.g., DMSO, HPLC-grade methanol, or a specific aqueous buffer)
- Microcentrifuge tubes or small glass vials
- Thermostatic shaker or incubator
- Microcentrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
- Volumetric flasks and pipettes

### Methodology:

Preparation of Saturated Solution:



- Add an excess amount of **peonidin** powder to a series of vials, ensuring a visible amount of undissolved solid will remain.
- Pipette a precise volume of the chosen solvent into each vial.
- Seal the vials tightly to prevent solvent evaporation.

## Equilibration:

- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The time required for equilibrium should be determined empirically.
- Separation of Undissolved Solute:
  - After equilibration, remove the vials and let them stand to allow the excess solid to settle.
  - To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes.
- · Sample Preparation for Analysis:
  - Carefully aspirate a specific volume of the clear supernatant from the centrifuged sample.
  - For highly concentrated solutions (like those in DMSO or methanol), perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
  - Filter the final diluted sample through a 0.22 μm syringe filter directly into an HPLC vial.
- Quantitative Analysis by HPLC:
  - Prepare a standard calibration curve using known concentrations of peonidin.
  - Inject the prepared sample into the HPLC system. A common method involves a C18 reversed-phase column with detection at approximately 520 nm.

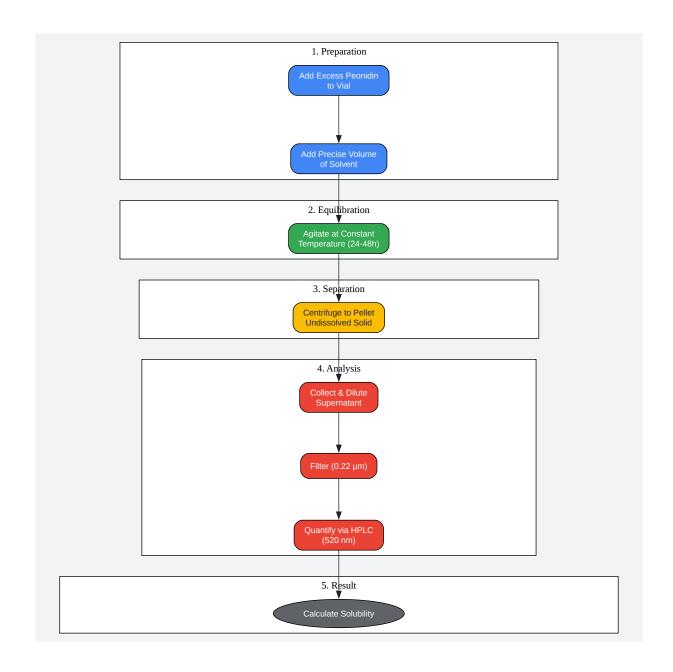


- The mobile phase is typically a gradient of acidified water and an organic solvent like methanol or acetonitrile.
- Quantify the concentration of **peonidin** in the sample by comparing its peak area to the standard curve.
- · Calculation of Solubility:
  - Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.
  - Express the final solubility in appropriate units, such as mg/mL or mmol/L.

# **Visualized Experimental Workflow**

The following diagram illustrates the key steps in the experimental protocol for determining **peonidin** solubility.





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Caption: Workflow for determining **peonidin** solubility.



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